molecular formula C9H11NO2 B146889 N-Ethyl-1,3-benzodioxol-5-amine CAS No. 32953-14-3

N-Ethyl-1,3-benzodioxol-5-amine

Cat. No.: B146889
CAS No.: 32953-14-3
M. Wt: 165.19 g/mol
InChI Key: FPKGTVXPIULTIP-UHFFFAOYSA-N
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Description

N-Ethyl-1,3-benzodioxol-5-amine, also known as N-ethyl-3,4-methylenedioxyaniline, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is characterized by a benzodioxole ring substituted with an ethylamine group at the 5-position. It is a high-purity organic reagent used in various scientific research applications.

Mechanism of Action

Target of Action

N-Ethyl-1,3-benzodioxol-5-amine, also known as N-Ethyl-3,4-(methylenedioxy)aniline, is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically prostate, pancreatic, and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This interaction results in the inhibition of cancer cell proliferation, thereby potentially reducing the growth and spread of cancer.

Biochemical Pathways

It is known that the compound affects the cell cycle and apoptosis pathways . By causing cell cycle arrest and inducing apoptosis, the compound disrupts the normal functioning of cancer cells, leading to their death.

Result of Action

The result of the action of this compound is the potential inhibition of cancer cell proliferation. By causing cell cycle arrest and inducing apoptosis, the compound can lead to the death of cancer cells . This could potentially reduce the growth and spread of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1,3-benzodioxol-5-amine typically involves the ethylation of 1,3-benzodioxol-5-amine. One common method is the reaction of 1,3-benzodioxol-5-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-1,3-benzodioxol-5-amine is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,3-benzodioxol-5-amine
  • 1,3-Benzodioxol-5-amine
  • N-Ethyl-3,4-methylenedioxyphenethylamine

Uniqueness

N-Ethyl-1,3-benzodioxol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

N-ethyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGTVXPIULTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067732
Record name 1,3-Benzodioxol-5-amine, N-ethyl-
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32953-14-3
Record name N-Ethyl-1,3-benzodioxol-5-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzodioxol-5-amine, N-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodioxol-5-amine, N-ethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzodioxol-5-amine, N-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylbenzo-1,3-dioxol-5-amine
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